((3R,5R)-5-((1H-1,2,4-三唑-1-基)甲基)-5-(2,4-二氟苯基)四氢呋喃-3-基)甲基 4-甲苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

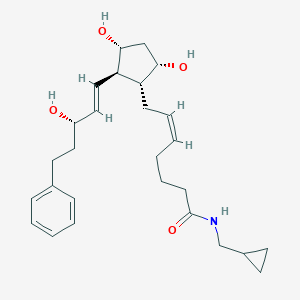

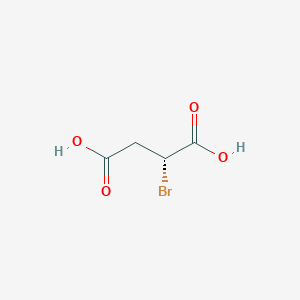

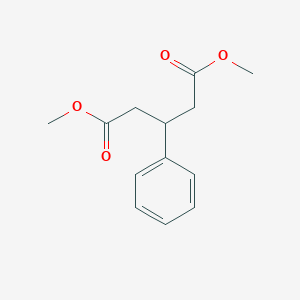

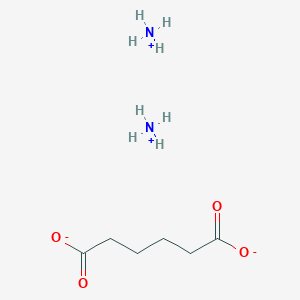

The compound of interest, known as “((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate,” is a molecule that features a tetrahydrofuran ring as a core structure, with various substituents including a triazole, a difluorophenyl group, and a tolyl group attached to it. This compound is a stereoisomer, specifically with the 3R,5R configuration, which indicates the spatial arrangement of the substituents around the tetrahydrofuran ring .

Synthesis Analysis

The synthesis of related triazole derivatives has been explored in the literature. For instance, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde has been described. Subsequent acetylation and methylation reactions were performed to yield new compounds, which were characterized using various spectroscopic techniques . Although the exact synthesis of the compound is not detailed, the methods used for related compounds provide insight into potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of the compound reveals that the tetrahydrofuran ring adopts an envelope conformation. The substituent rings, namely the triazole, difluorophenyl, and tolyl rings, are inclined at angles of 77.88°, 83.81°, and 81.00°, respectively, to the mean plane of the tetrahydrofuran ring. This conformation and the spatial arrangement of the substituents are crucial for understanding the compound's reactivity and interactions .

Chemical Reactions Analysis

While the specific chemical reactions involving the compound have not been detailed, the presence of functional groups such as the triazole and the difluorophenyl suggest potential reactivity. For example, triazole rings are known to participate in various chemical reactions, including nucleophilic substitution and coordination with metals. The difluorophenyl group could be involved in electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its molecular structure and the weak intermolecular interactions it forms in the crystal lattice. The compound exhibits weak C—H⋯O and C—H⋯F hydrogen bonds, which contribute to a three-dimensional structure in the crystal, with molecules stacked along the a-axis direction. These interactions can affect the compound's solubility, melting point, and other physical properties. The acidity of related compounds has been investigated through potentiometric titrations in non-aqueous solvents, providing pKa values that are indicative of their acid-base behavior .

科学研究应用

小标题:四氢呋喃衍生物的分子构象

化合物“{(3S,5R)-5-(2,4-二氟苯基)-5-[(1H-1,2,4-三唑-1-基)甲基]四氢呋喃-3-基}甲基 4-甲苯磺酸酯”表现出独特的分子结构。该分子中的四氢呋喃环采用包络构象,其环以特定角度倾斜,形成其三维分子结构。在晶体中,弱的 C—H⋯O 和 C—H⋯F 氢键将分子连接成三维结构,促进分子沿 a 轴方向堆叠 (马庆爽等,2017)。

合成与化学反应

小标题:放射化学中的合成与应用

在放射化学中,已合成“6-[(S)-(4-氯苯基)(1H-1,2,4-三唑-1-基)甲基]-1-(2-[18F]氟乙基)-1H-苯并三唑”及其类似物,作为芳香化酶的 PET 示踪剂的潜在应用。该合成涉及亲核氟化步骤,且该化合物在体外放射自显影中显示出大脑区域的特定放射活性和结合,表明其在医学影像和诊断程序中的潜力 (M. Erlandsson 等,2008)。

小标题:新型化合物及其合成

一种由特定甲苯磺酸盐化合物开始的多步反应合成了新型化合物四甲基 1,1′-(2-[{4,5-双(甲氧羰基)-1H-1,2,3-三唑-1-基}甲基]-2-[(4-甲苯基)磺酰胺基]丙烷-1,3-二基)双(1H-1,2,3-三唑-4,5-二羧酸盐)。该合成涉及铜自由 Huisgen 环加成等关键步骤,展示了该化合物在各种化学和制药应用中的潜力 (塞里涅·阿卜杜·哈迪尔·法尔等,2021)。

属性

IUPAC Name |

[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O4S/c1-15-2-5-18(6-3-15)31(27,28)30-11-16-9-21(29-10-16,12-26-14-24-13-25-26)19-7-4-17(22)8-20(19)23/h2-8,13-14,16H,9-12H2,1H3/t16-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWVLCJRFGIRAK-IERDGZPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2C[C@](OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)